Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative with significant pharmacological interest. This compound, identified by its CAS number 1351386-06-5, exhibits various biological activities, particularly as a potential inhibitor of human immunodeficiency virus type 1 (HIV-1). The compound's structure includes a pyrazole ring substituted with an amino group and a benzyloxyethyl chain, which contributes to its biological properties.
The synthesis and characterization of methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate have been documented in several scientific studies. Notably, research has focused on its synthesis methods, biological activities, and structure-activity relationships (SAR) in the context of developing HIV-1 inhibitors .
The synthesis of methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions. A common synthetic route includes:
Technical details regarding these reactions highlight the importance of reaction conditions such as temperature, solvents, and catalysts to optimize yields and selectivity .
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate features a five-membered pyrazole ring with the following substituents:
The molecular formula is , and its molecular weight is approximately 290.33 g/mol .
The compound's structural elucidation can be supported by spectral data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the presence of characteristic functional groups and structural integrity.
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate as an HIV-1 inhibitor involves interaction with viral enzymes or receptors crucial for viral replication. Although specific pathways are still under investigation, initial studies suggest that it may interfere with viral entry or reverse transcription processes.
Data from structure-activity relationship studies indicate that modifications to the pyrazole scaffold can significantly influence inhibitory potency against HIV-1 .
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile allows for various functional group transformations that are valuable in medicinal chemistry applications .
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate has promising applications in medicinal chemistry, particularly in:
Additionally, ongoing research into its structure-activity relationships aims to optimize its efficacy and reduce potential side effects associated with antiviral therapies .
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles characterized by a five-membered ring with two adjacent nitrogen atoms. This core architecture enables extensive substitution patterns that fine-tune electronic properties, molecular geometry, and biological interactions. The presence of hydrogen bond donors/acceptors at key positions allows pyrazoles to engage with enzyme active sites, particularly in viral targets. Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate exemplifies this versatility with its carboxylate ester at C5, amino group at C4, and the benzyloxyethyl side chain at N1—a combination that enhances target affinity while maintaining metabolic stability [1] [7]. These structural features facilitate key interactions with viral polymerases and proteases, positioning pyrazole derivatives as privileged scaffolds in antiviral development.
The exploration of pyrazole-based HIV-1 inhibitors began in the early 2000s with simple 3,5-dimethylpyrazole derivatives showing modest reverse transcriptase (RT) affinity. Subsequent optimization revealed that:
This evolutionary trajectory culminated in advanced derivatives like Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate, where the benzyloxyethyl moiety strategically balances lipophilicity and solubility—critical for CNS penetration to target latent viral reservoirs [7].
This compound (CAS# 1351393-16-2) represents a synthetically accessible yet structurally sophisticated pyrazole derivative. Its molecular formula (C₁₄H₁₇N₃O₃) incorporates three key pharmacophoric elements:
Table 1: Key Molecular Descriptors of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₇N₃O₃ | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 275.30 g/mol | Within optimal range for CNS-penetrant compounds |
SMILES | O=C(C1=NN(CCOCC2=CC=CC=C2)C=C1N)OC | Encodes spatial relationships of functional groups |
Hydrogen Bond Acceptors | 5 | Facilitates target binding |
Hydrogen Bond Donors | 1 | Limits solubility challenges |
Rotatable Bonds | 3 | Favors conformational adaptability |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2